Cas no 1208080-44-7 (3-Fluoro-4-((trifluoromethyl)thio)benzoic acid)

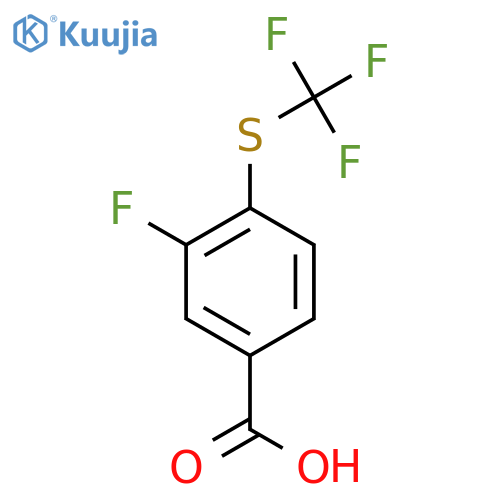

1208080-44-7 structure

商品名:3-Fluoro-4-((trifluoromethyl)thio)benzoic acid

CAS番号:1208080-44-7

MF:C8H4F4O2S

メガワット:240.174775123596

CID:4685687

3-Fluoro-4-((trifluoromethyl)thio)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-Fluoro-4-((trifluoromethyl)thio)benzoic acid

- 3-Fluoro-4-trifluoromethylsulfanylbenzoic acid

-

- インチ: 1S/C8H4F4O2S/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H,13,14)

- InChIKey: WSWJDMKZQVITFK-UHFFFAOYSA-N

- ほほえんだ: S(C(F)(F)F)C1C=CC(C(=O)O)=CC=1F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 243

- トポロジー分子極性表面積: 62.6

3-Fluoro-4-((trifluoromethyl)thio)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669165-1g |

3-Fluoro-4-((trifluoromethyl)thio)benzoic acid |

1208080-44-7 | 98% | 1g |

¥22530.00 | 2024-08-09 |

3-Fluoro-4-((trifluoromethyl)thio)benzoic acid 関連文献

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

1208080-44-7 (3-Fluoro-4-((trifluoromethyl)thio)benzoic acid) 関連製品

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量